3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-pyrazol-1-ylcyclohexyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c17-13-4-1-3-12(11-13)16(21)19-14-5-7-15(8-6-14)20-10-2-9-18-20/h1-4,9-11,14-15H,5-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTWUEYVUORXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)Cl)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Attachment of the cyclohexyl group: The pyrazole ring is then reacted with cyclohexyl bromide in the presence of a base such as potassium carbonate to form the cyclohexyl-substituted pyrazole.
Formation of the benzamide core: The final step involves the reaction of the cyclohexyl-substituted pyrazole with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Antitumor Activity
Research indicates that 3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide exhibits significant antitumor properties. It has been shown to inhibit the activity of specific kinases that are crucial for cancer cell proliferation. By blocking these pathways, the compound may reduce tumor growth and enhance apoptosis in cancer cells .
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has demonstrated anti-inflammatory activities. It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which are implicated in various chronic diseases . This makes it a candidate for further exploration in the treatment of inflammatory disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent coupling with the chlorobenzamide moiety. This synthetic pathway allows for the generation of various derivatives that may enhance its biological activity or selectivity towards specific targets .
Case Studies
Study on Anticancer Effects
A study published in a reputable journal highlighted the efficacy of this compound in preclinical models of cancer. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, suggesting its potential as an effective therapeutic agent against certain types of cancer .
Research on Inflammatory Disorders
Another research initiative focused on the anti-inflammatory properties of this compound. In vitro studies demonstrated that treatment with this compound significantly reduced levels of inflammatory markers in human cell lines. These findings support its potential application in treating inflammatory diseases such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The benzamide core can also interact with various receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural differences and similarities between the target compound and related benzamide derivatives:
Pharmacological and Physicochemical Insights
Substituent Position and Electronic Effects: The 3-chloro group in the target compound may favor interactions with hydrophobic binding pockets compared to the 2-chloro isomer in CAS 941378-50-3 . Pyrazole vs. Oxadiazole/Thiazole: Pyrazole’s nitrogen atoms provide hydrogen-bonding capability, which could improve solubility over oxadiazole (CAS 941378-50-3) or thiazole (CAS 941226-38-6) derivatives, where sulfur or oxygen atoms may reduce polarity .
However, the bulky cyclohexylethoxy groups in EP 3 532 474 B1 compounds might hinder membrane permeability .
Molecular Weight and Drug-Likeness :
- The target compound’s estimated molecular weight (~307.8) exceeds that of the methyl-pyrazole analog (263.72 g/mol) , suggesting differences in absorption and distribution. Pyrazole’s presence may counterbalance the lipophilicity of the cyclohexyl group, aligning with Lipinski’s rules for oral bioavailability.
Biological Activity
3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a compound of interest in biological research due to its potential therapeutic applications. It belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
- Molecular Formula : C16H19ClN4O
- Molecular Weight : 318.80 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
In a comparative study, derivatives similar to this compound exhibited IC50 values ranging from 0.07 µM to 49.85 µM against various cancer cell lines, indicating a promising therapeutic index for further development .
Anti-inflammatory Effects
Pyrazole compounds are also recognized for their anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby alleviating inflammation in cellular models.
The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, compounds similar to this compound have been documented to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Study on Cytotoxicity
A study conducted by Bouabdallah et al. focused on the cytotoxic effects of various pyrazole derivatives, including compounds structurally related to this compound. The results demonstrated significant cytotoxicity against Hep-2 and P815 cell lines, with IC50 values reported at 3.25 mg/mL and 17.82 mg/mL respectively .
Clinical Implications
The potential application of pyrazole derivatives as therapeutic agents has been explored in various clinical settings. For instance, compounds exhibiting significant inhibition of Aurora-A kinase have been suggested as candidates for cancer therapy due to their ability to disrupt mitotic processes in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
